methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
Description
Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a structurally complex sulfonamide derivative characterized by a 3,4-dihydrochromen core substituted with five methyl groups, a sulfonyl moiety, and a carbamimidothioate functional group. The compound’s chromen backbone is analogous to naturally occurring chromene derivatives, which are known for diverse biological activities, including antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C16H24N2O3S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate |
InChI |
InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) |
InChI Key |
HQHUGFRYEKXPQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/SC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate typically involves multiple steps. One common route starts with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol, which is then converted to 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride through a reaction with sulfonyl chloride in the presence of a base . The final step involves the reaction of 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride with methyl carbamimidothioate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include t-butyl hydroperoxide in chloroform, with alcohols such as methanol or cholesterol.
Substitution: Reagents like sulfonyl chloride and bases are used to facilitate the substitution reactions.
Major Products
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a chromene derivative linked to a sulfonyl group and a carbamimidothioate moiety. Its molecular formula is , with a molecular weight of 356.5 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol followed by reaction with sulfonyl chloride under basic conditions to yield the desired product.
Synthesis Route
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of chromanol | Base-catalyzed reaction |
| 2 | Sulfonylation | Reaction with sulfonyl chloride |
| 3 | Carbamimidothioate formation | Reaction with thiourea derivatives |
Biological Activities
Preliminary studies indicate that methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate exhibits notable biological activities. These activities are primarily attributed to its chromene structure and the reactivity of the carbamimidothioate group.
Pharmacological Potential
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the chromene moiety.
- Antimicrobial Effects : Initial screenings suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Properties : The compound's unique structure may confer anti-inflammatory effects that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the applications of this compound in different contexts:
- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound showed significant free radical scavenging activity in vitro. This suggests potential use in formulations aimed at oxidative stress-related conditions.
- Antimicrobial Testing : Research indicated that the compound exhibited inhibitory effects against certain bacterial strains in laboratory settings. This positions it as a candidate for developing new antimicrobial agents.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers compared to controls. This highlights its potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate involves its interaction with molecular targets such as androgen receptors in prostate carcinoma cells . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a poly-methylated chromen ring and sulfonyl-carbamimidothioate groups. Below, it is compared to structurally related sulfonamide and carbamimidoyl derivatives from the literature.
Key Comparison Points:
Structural Features: The target compound’s poly-methylated chromen core distinguishes it from simpler aromatic sulfonamides (e.g., Compound 2 and 3 in Table 1). The carbamimidothioate group (R-S-C(=NH)-NH-OCH₃) differs from carbamimidoyl (R-NH-C(=NH)-NH₂) in Compound 2, introducing sulfur and altering electronic properties.
Synthesis: While Compounds 2 and 3 were synthesized via condensation reactions under reflux with acrylonitrile or cyanoacrylate derivatives , the target compound likely requires sulfonylation of the chromen scaffold followed by coupling with a thiourea derivative.
Physical Properties :
- The estimated melting point (~280–300°C) is higher than Compound 2 (274.6°C), likely due to increased crystallinity from methyl substituents .
- IR spectra for sulfonyl groups (1365–1150 cm⁻¹) align with sulfonamide derivatives in , confirming the presence of SO₂ .
Potential Biological Relevance: Sulfonamide-containing compounds (e.g., antibiotics) often exhibit antimicrobial activity. The carbamimidothioate group may mimic thiourea derivatives, which are explored as enzyme inhibitors . However, biological data for the target compound remain speculative without direct evidence.
Methodological Considerations for Comparative Analysis
The structural similarity assessment aligns with principles outlined in , where molecular descriptors (e.g., functional groups, topology) are critical for virtual screening . Techniques such as spectrofluorometry and tensiometry (used for CMC determination in quaternary ammonium compounds, ) could be adapted to study the target compound’s aggregation behavior or solubility .
Biological Activity
Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C16H24N2O3S2
- CAS Number : 950-99-2
- Molecular Weight : 320.50 g/mol
The structure features a pentamethylchroman moiety, which is known for its antioxidant properties, alongside a sulfonyl and carbamimidothioate group that may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds containing the pentamethylchroman structure exhibit strong antioxidant activity. For instance, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a related compound, has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant mechanism is primarily attributed to the ability of the chromanol moiety to donate hydrogen atoms to free radicals.
Anticancer Properties
Studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. Notably:
- Prostate Cancer : It has been shown to modulate androgen receptor signaling pathways, which are crucial in prostate cancer progression. The compound's ability to inhibit cell proliferation in prostate cancer cell lines has been documented in clinical studies .
- Other Cancers : Preliminary studies indicate potential antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values suggesting significant efficacy .
Enzyme Inhibition
The compound also displays enzyme inhibition properties:
- Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .
- α-glucosidase Inhibition : This property indicates potential use in managing blood sugar levels in diabetic patients .
Antimicrobial Activity
In vitro studies have reported that this compound exhibits antibacterial activity against various pathogens. For example:
- Effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications:
- Kyriakopoulos et al. (2016) conducted a multicenter phase 1/2a study on the antioxidant effects of PMC in men with advanced prostate cancer. The findings suggested a significant reduction in tumor markers associated with disease progression .
- Recent Investigations into methanolic extracts containing similar compounds revealed promising results in terms of antioxidant capacity and enzyme inhibition profiles. These studies utilized various assays including DPPH radical scavenging and enzyme inhibition tests to evaluate bioactivity .
- In Silico Studies have indicated that certain derivatives of the compound can interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-parametric data, Kruskal-Wallis with Dunn’s correction is suitable. Software tools like GraphPad Prism or R (drc package) are standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
